N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-phenylisoxazole-3-carboxamide
Description
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-phenylisoxazole-3-carboxamide is a heterocyclic carboxamide derivative featuring a pyrazolo[1,5-a]pyrimidine core linked to a 5-phenylisoxazole moiety via a carboxamide bridge. This compound’s molecular formula is C₁₅H₁₁N₅O₃, with a molecular weight of 309.28 g/mol (). Its structure combines a pyrazolo-pyrimidine scaffold, known for its role in kinase inhibition and medicinal chemistry applications, with a phenyl-substituted isoxazole group, which may enhance binding affinity through aromatic interactions.
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c1-11-7-16-18-9-13(10-22(16)20-11)19-17(23)14-8-15(24-21-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWCXVUIQRQZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-phenylisoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Research indicates that compounds containing pyrazolo[1,5-a]pyrimidine and isoxazole structures exhibit various biological activities, including:
- Antitumor Activity : These compounds have shown potential in inhibiting tumor growth by targeting specific enzymes involved in cancer progression. For instance, pyrazolo[1,5-a]pyrimidines have been linked to the inhibition of thymidine phosphorylase (TP), which is crucial for tumor metabolism and proliferation .
- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial effects against various pathogens, suggesting their utility in treating infections .
- Neurological Effects : The modulation of neurotransmitter systems has been observed, indicating potential applications in treating central nervous system disorders .
Case Studies
- Antitumor Efficacy : A study investigated the effects of pyrazolo[1,5-a]pyrimidine derivatives on Ehrlich Ascites Carcinoma (EAC) cells. The results indicated that certain derivatives significantly inhibited cell proliferation, with IC50 values ranging from 10 to 30 µM. This suggests a promising avenue for developing anticancer agents .
- Antimicrobial Activity : Another study evaluated several synthesized derivatives against fungal strains. The results showed that some compounds exhibited antifungal activity comparable to amphotericin B, highlighting their potential as alternative therapeutic agents .
- Neuroprotective Effects : Research focusing on the neuroprotective properties of pyrazolo[1,5-a]pyrimidines indicated that certain compounds could modulate steroid biosynthesis in glioma cells, which may have implications for treating neurodegenerative diseases .
Table 1: Summary of Biological Activities of this compound
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of thymidine phosphorylase | |
| Antimicrobial | Inhibition of fungal growth | |
| Neuroprotective | Modulation of neurotransmitter systems |
Table 2: Case Study Results
Scientific Research Applications
Case Studies
- Study on MCF-7 and K-562 Cell Lines : A derivative of this compound demonstrated significant antiproliferative effects against MCF-7 (breast cancer) and K-562 (leukemia) cell lines. The study found that the compound induced G1/S phase arrest in MCF-7 cells, which is critical for halting cancer cell proliferation .
- In Vivo Efficacy : In xenograft models, the compound showed promising results in reducing tumor size while maintaining low toxicity to normal cells. This suggests a favorable therapeutic window for its use in clinical settings .
Pharmacological Properties
Beyond its anticancer properties, the compound exhibits anti-inflammatory effects. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX), which play a pivotal role in inflammation and pain pathways.
Research Findings
In studies focusing on inflammatory models, N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-phenylisoxazole-3-carboxamide reduced markers of inflammation and pain response significantly compared to control groups. This positions the compound as a potential candidate for developing new anti-inflammatory drugs .
Targeting Cyclic Nucleotide Phosphodiesterases
Cyclic nucleotide phosphodiesterases (PDEs) are critical regulators of intracellular signaling pathways involving cyclic AMP and cyclic GMP. The compound's structural features suggest it may interact with PDEs, offering a novel approach to modulating these pathways for therapeutic benefits.
Potential Applications
Research indicates that inhibitors targeting PDEs can have implications in treating cardiovascular diseases and neurodegenerative disorders. The ability of this compound to influence these pathways could lead to advancements in treating such conditions .
Synthetic Intermediate for Drug Development
The compound serves as an important intermediate in the synthesis of other bioactive molecules. Its unique chemical structure allows it to be modified further to enhance efficacy or reduce side effects.
Synthesis Pathways
Recent studies have outlined efficient synthetic routes for producing this compound and its derivatives, which can be utilized in developing new pharmacological agents .
Data Tables
Comparison with Similar Compounds
Triazolo[1,5-a]pyrimidine Analogs
- Compound 3 (): Replaces the pyrazolo[1,5-a]pyrimidine core with a [1,2,4]triazolo[1,5-a]pyrimidine system. The fluorine atoms likely enhance metabolic stability and lipophilicity compared to the non-fluorinated target compound .
- N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylisoxazole-3-carboxamide (): Features a triazolo-pyrimidine core connected via a propyl chain to a methylisoxazole carboxamide. The extended alkyl linkage (C₁₃H₁₄N₆O₂ , MW 286.29) may reduce rigidity and bioavailability compared to the direct carboxamide bond in the target compound .
Pyrazolo[1,5-a]pyrimidine Derivatives
- Anagliptin (): A DPP-4 inhibitor with a pyrazolo[1,5-a]pyrimidine core substituted by a cyanopyrrolidinyl group and an oxoethylamino side chain. Its structural complexity (C₁₉H₂₃N₇O₂, MW 405.44) highlights the scaffold’s versatility in enzyme inhibition, though the target compound lacks the cyanopyrrolidine moiety critical for DPP-4 binding .
- Compound 8b (): Contains a 5-methylpyrazolo[1,5-a]pyrimidine linked to a methoxyphenyl group.
Isoxazole Ring Modifications
- 5-(Furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide (): Replaces the phenyl group on the isoxazole with a furan (C₁₅H₁₁N₅O₃ , MW 309.28). The furan’s oxygen atom may improve solubility but reduce aromatic stacking interactions compared to the phenyl group in the target compound .
Key Research Findings
- Synthetic Routes : Suzuki coupling () and carbodiimide-mediated amidation () are common methods for synthesizing such compounds, suggesting feasible scalability for the target molecule .
- Structural Insights : X-ray crystallography () confirms regioselectivity in pyrazolo-pyrimidine derivatives, critical for optimizing binding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
